Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC17907083
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O3 |
|---|---|
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) |
| Standard InChI Key | JKCITQDSMFGBFN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate has a molecular weight of 242.23 g/mol and the IUPAC name ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate . Its structure (Figure 1) comprises a bicyclic quinoline system with functional groups critical for reactivity:
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A cyano group (-C≡N) at position 7, enhancing electrophilic substitution potential.
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An ethyl carboxylate (-COOEt) at position 3, contributing to solubility and esterase susceptibility.
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A keto group (-C=O) at position 4, enabling hydrogen bonding and coordination chemistry.
The compound’s Canonical SMILES notation is CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N, and its InChI Key is InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.23 g/mol |
| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N |
| Topological Polar Surface Area | 85.4 Ų |
| LogP (Partition Coefficient) | 2.28 |
Synthesis and Preparation
Synthetic Pathways
The synthesis of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves condensation-cyclization reactions. A common route begins with the reaction of ethyl acetoacetate with 7-cyanoanthranilic acid under acidic conditions. Key steps include:
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Formation of the enamine intermediate via condensation between the amine group of anthranilic acid and the ketone of ethyl acetoacetate.
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Cyclization under thermal or microwave-assisted conditions to form the quinoline core.
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Purification via recrystallization or chromatography to isolate the product in yields exceeding 70%.
Alternative methods employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while maintaining high purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Ethyl acetoacetate, H₂SO₄, 80°C | Enamine intermediate |
| Cyclization | Microwave, 150°C, 10 min | Quinoline core formation |
| Purification | Ethanol recrystallization | >95% purity |
Structural and Spectroscopic Analysis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for confirming the compound’s structure:
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¹H NMR (DMSO-d₆): Signals at δ 1.25 (t, 3H, -CH₂CH₃), 4.20 (q, 2H, -OCH₂), 7.50–8.10 (m, 3H, aromatic), and 8.75 (s, 1H, NH).
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¹³C NMR: Peaks corresponding to the carbonyl (δ 167.2), cyano (δ 118.5), and quinoline carbons.
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 242.23 confirms the molecular formula .
X-ray Crystallography
Although crystallographic data for this specific compound is unavailable, analogous quinolines exhibit planar quinoline rings with substituents influencing packing motifs. The cyano group’s electron-withdrawing nature likely reduces π-π stacking compared to non-cyano derivatives.
Future Research Directions
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Biological Screening: Systematic evaluation against bacterial, fungal, and cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modifying the cyano or carboxylate groups to enhance potency.
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Formulation Development: Improving bioavailability through prodrug strategies or nanoparticle delivery.
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